REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([OH:21])=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([N+]([O-])=O)=[CH:11][C:10]=2[N+:18]([O-:20])=[O:19])[CH:7]=1.[N+](C1C=C([N+]([O-])=O)C=CC=1N1C2C=C(Cl)C=CC=2OC1=O)([O-])=O>>[OH:21][C:5]1[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:18]([O-:20])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
|
Name
|
N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])N1C(OC2=C1C=C(C=C2)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |